molecular formula C10H16O4 B6260661 rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 2307772-50-3

rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B6260661
CAS RN: 2307772-50-3
M. Wt: 200.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid, commonly known as racemic ethyl cyclopropane carboxylic acid (RECPCA), is a chiral cyclopropane carboxylic acid that has been widely studied for its potential applications in organic chemistry, biochemistry, and pharmaceuticals. RECPCA is a versatile compound that can be used as a building block for the synthesis of a variety of compounds, including chiral drugs and other biologically active compounds. In addition, RECPCA has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid has a wide range of potential applications in scientific research. It has been used in the synthesis of chiral drugs, as well as other biologically active compounds. It has also been used in the synthesis of a variety of polymers, including polyesters and polyamides. In addition, rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid has been used in the synthesis of a number of organometallic compounds, such as palladium and ruthenium complexes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid is not completely understood. However, it is believed that the cyclopropane ring of rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid binds to a variety of proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. Additionally, rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid is believed to interact with a number of ion channels, resulting in changes in ionic fluxes.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to act as an agonist at the serotonin 5-HT1A receptor, resulting in increased serotonin levels in the brain. Additionally, rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid has been found to act as an antagonist at the dopamine D2 receptor, resulting in decreased dopamine levels in the brain. Furthermore, rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid has been found to act as an agonist at the opioid mu receptor, resulting in increased opioid levels in the brain.

Advantages and Limitations for Lab Experiments

The use of rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, making it an ideal starting material for a variety of synthetic experiments. Additionally, the RCM reaction used to synthesize rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid is highly efficient and reliable. However, there are also a number of limitations to the use of rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid in laboratory experiments. The RCM reaction is typically carried out in the presence of an acid, which can be corrosive and hazardous. Additionally, the cyclopropane ring of rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid is highly reactive and can easily react with other compounds, making it difficult to isolate and purify.

Future Directions

There are a number of potential future directions for the use of rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid in scientific research. It could be used in the synthesis of more complex chiral drugs and other biologically active compounds. Additionally, it could be used in the development of novel polymers and organometallic compounds. Furthermore, its mechanism of action could be further studied to better understand its biochemical and physiological effects. Finally, its use in laboratory experiments could be further explored to identify new advantages and limitations.

Synthesis Methods

Rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be synthesized by a variety of methods. The most commonly used method is the ring-closing metathesis (RCM) reaction. In this reaction, a cyclic olefin is reacted with a Grubbs catalyst to form a cyclopropane ring. The reaction is typically carried out in the presence of an acid, such as trifluoroacetic acid, to facilitate the formation of the cyclopropane ring. The RCM reaction is a highly efficient and reliable method for the synthesis of rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves the preparation of a cyclopropane ring followed by the introduction of the carboxylic acid and ethoxycarbonyl groups.", "Starting Materials": [ "2-bromo-2-methylpropane", "sodium ethoxide", "diethyl malonate", "sodium hydride", "cyclopropane", "bromine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate", "magnesium", "ethyl bromoacetate", "carbon dioxide", "methanol", "triethylamine", "acetic anhydride", "pyridine", "chloroacetic acid" ], "Reaction": [ "Step 1: Preparation of 2-(propan-2-yl)cyclopropanecarboxylic acid", "a. React 2-bromo-2-methylpropane with sodium ethoxide to form the corresponding alkoxide.", "b. Add cyclopropane to the reaction mixture and heat to form the cyclopropane ring.", "c. Hydrolyze the product with hydrochloric acid to obtain 2-(propan-2-yl)cyclopropanecarboxylic acid.", "Step 2: Preparation of ethyl 2-(propan-2-yl)cyclopropanecarboxylate", "a. React 2-(propan-2-yl)cyclopropanecarboxylic acid with diethyl malonate and sodium hydride to form the corresponding ester.", "Step 3: Preparation of rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid", "a. React ethyl 2-(propan-2-yl)cyclopropanecarboxylate with magnesium and ethyl bromoacetate to form the corresponding Grignard reagent.", "b. React the Grignard reagent with carbon dioxide to form the carboxylic acid.", "c. React the carboxylic acid with methanol and triethylamine to form the corresponding methyl ester.", "d. React the methyl ester with chloroacetic acid and pyridine to form the ethoxycarbonyl group.", "e. Hydrolyze the product with sodium hydroxide and sodium bicarbonate to obtain rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid." ] }

CAS RN

2307772-50-3

Product Name

rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.